A Comprehensive Technical Guide to the Chemical Structure and Applications of Xylenol Orange
A Comprehensive Technical Guide to the Chemical Structure and Applications of Xylenol Orange
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Xylenol orange is a complex organic molecule widely utilized in analytical chemistry and biomedical research.[1] Structurally, it belongs to the triphenylmethane class of dyes and is a derivative of cresol red, incorporating iminodiacetate groups that confer its potent metal-chelating properties.[2][3] It is most commonly employed as a tetrasodium salt in laboratory settings.[1][4]
Its primary applications stem from its function as a sensitive metallochromic indicator for complexometric titrations and as a pH indicator.[5][6] The molecule exhibits a distinct color change when it forms complexes with various metal ions, making it an invaluable tool for determining the concentration of metals like zinc, lead, and thorium.[7][8][9] Furthermore, its pH-dependent color transitions are useful in monitoring acid-base reactions.[5][6] Beyond titrimetry, Xylenol orange serves as a reagent in spectrophotometric analysis, a vital stain for studying bone calcification, and as a component in dosimeters for measuring radiation.[10][11]
Chemical Structure and Identification
The core structure of Xylenol orange is built upon a sulfonephthalein framework. This central structure is substituted with two cresol rings, each of which is further functionalized with an N,N-bis(carboxymethyl)aminomethyl group (an iminodiacetate group). These iminodiacetate moieties are the primary sites for metal ion chelation.
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IUPAC Name : 2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid[2]
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Synonyms : 3,3′-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthalein, m-Cresolphthalexon S[2][10]
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Molecular Formula (Acid Form) : C₃₁H₃₂N₂O₁₃S[2]
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Molecular Formula (Tetrasodium Salt) : C₃₁H₂₈N₂Na₄O₁₃S[4][10]
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CAS Number : 1611-35-4 (Acid Form)[1][2], 3618-43-7 (Tetrasodium Salt)[1][4][10]
Key Functional Groups
The reactivity and indicator properties of Xylenol orange are dictated by its key functional groups:
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Sulfonephthalein Core : The central triphenylmethane-like structure responsible for the chromophoric properties.
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Phenolic Hydroxyl (-OH) Groups : These groups are acidic, and their deprotonation influences the molecule's color at different pH values.
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Carboxylic Acid (-COOH) Groups : Part of the iminodiacetate arms, these groups are crucial for chelating metal ions and also contribute to the molecule's pH sensitivity.
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Tertiary Amine (-N<) Groups : These nitrogen atoms are also key coordination sites for metal ions.
Caption: Simplified 2D representation of the Xylenol orange structure.
Physicochemical and Spectroscopic Properties
The utility of Xylenol orange is defined by its physicochemical properties, which are summarized below. Commercial preparations have historically been impure, though purities of 90% or higher are now available.[1]
| Property | Value (Acid Form) | Value (Tetrasodium Salt) | Reference(s) |
| Molecular Weight | 672.66 g/mol | 760.58 g/mol | [1][10] |
| Appearance | Very dark brown to very dark red powder/crystals | Red-brown to dark brown crystalline powder | [10][12][13] |
| Melting Point | 195 °C (decomposes) | 210 °C (decomposes) | [1][10][14] |
| Solubility | Soluble in water and ethanol | 510 g/L in water | [1][12][13] |
| pKa Values | 2.6, 6.4, 6.5, 10.5, 12.3 | - | [12] |
| Absorption Max (λmax) | - | 575-580 nm (in 0.1N NaOH) | [8][10] |
| Fluorescence | Excitation: 440 & 570 nm; Emission: 610 nm | - | [1] |
| pH Indicator Range | 2.9 - 4.0 (Red to Yellow) | - | [5][6] |
Experimental Protocols
Preparation of 0.1% Xylenol Orange Indicator Solution
This protocol describes the standard procedure for preparing a working solution of Xylenol orange for use in titrations.
Materials:
-
Xylenol orange (or its tetrasodium salt)
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100 mL volumetric flask
-
Distilled or deionized water
-
Analytical balance
-
Filter paper (if necessary)
Procedure:
-
Accurately weigh 0.1 g of Xylenol orange powder using an analytical balance.[12]
-
Transfer the powder into a 100 mL volumetric flask.[12]
-
Add approximately 50 mL of distilled water to the flask.[12]
-
Swirl the flask gently until the powder is completely dissolved.[12] Sonication may be used to aid dissolution.
-
Once dissolved, dilute the solution to the 100 mL mark with distilled water.[12]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
If any insoluble matter remains, filter the solution.[12]
-
Store the solution in a well-sealed, amber glass bottle away from direct light.
Protocol: Suitability Test for Zinc Titration
This protocol is used to verify the quality and performance of a Xylenol orange indicator solution for the complexometric titration of zinc.
Materials:
-
Hexamethylenetetramine
-
10% Nitric acid
-
0.1% Xylenol orange solution (prepared as above)
-
0.1 M Zinc Chloride (ZnCl₂) volumetric solution
-
0.1 M EDTA volumetric solution
-
Distilled water
-
Beaker or Erlenmeyer flask
Procedure:
-
Dissolve 2.5 g of hexamethylenetetramine in 75 mL of distilled water in a beaker. This creates a buffered solution.[9]
-
Add 3 mL of 10% nitric acid to the solution.[9]
-
Add 1 mL of the 0.1% Xylenol orange indicator solution. The solution should turn a clear yellow color.[9]
-
Add a small, precise volume (e.g., 0.03 mL) of 0.1 M zinc chloride solution.[9] A successful test will show a distinct color change from yellow to magenta or purple, indicating the formation of the Zn-Xylenol orange complex.[9]
-
Next, add a slightly larger volume (e.g., 0.05 mL) of 0.1 M EDTA solution.[9] The EDTA, being a stronger chelating agent, should displace the zinc from the indicator complex.
-
A successful test is confirmed when the addition of EDTA restores the original yellow color, signaling the titration endpoint.[9]
Caption: Logical workflow for a Zinc titration using Xylenol orange.
Conclusion
Xylenol orange is a sophisticated and versatile indicator whose chemical structure is expertly tailored for analytical applications. The presence of multiple acidic functional groups, particularly the iminodiacetate arms, provides the basis for its dual function as both a pH and metallochromic indicator. Its distinct and sensitive color changes make it an indispensable reagent for researchers in chemistry and biomedicine for the precise quantification of metal ions and the monitoring of chemical reactions. Proper preparation and quality assessment, as detailed in the provided protocols, are crucial for achieving accurate and reproducible results.
References
- 1. Xylenol orange - Wikipedia [en.wikipedia.org]
- 2. Xylenol Orange | C31H32N2O13S | CID 73041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 4. Xylenol Orange tetrasodium | C31H28N2Na4O13S | CID 107431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. XYLENOL ORANGE TETRASODIUM SALT ACS GRADE | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Xylenol Orange ACS reagent 3618-43-7 [sigmaaldrich.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Chrominfo: Preparation of xylenol orange indicator solution [chrominfo.blogspot.com]
- 13. Xylenol orange tetrasodium salt – DRM CHEM [drm-chem.com]
- 14. technopharmchem.com [technopharmchem.com]
